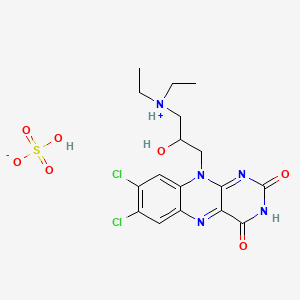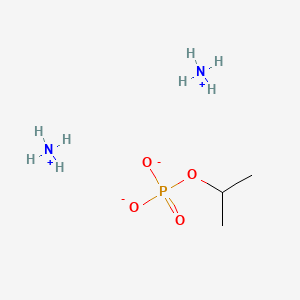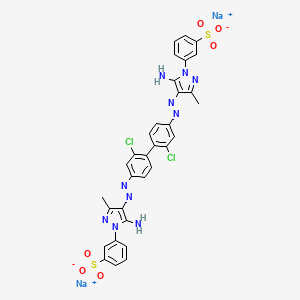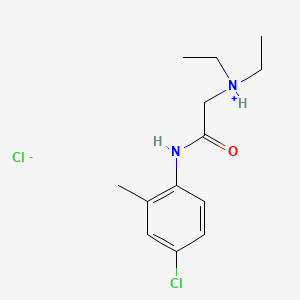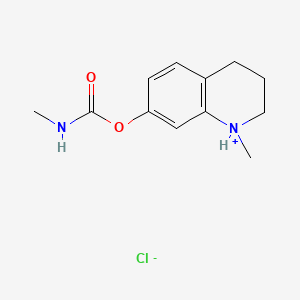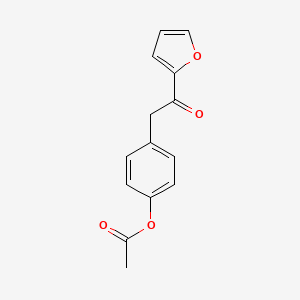
4-Acetoxybenzyl 2-furyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetoxybenzyl 2-furyl ketone is an organic compound with the molecular formula C14H12O4. It is a ketone derivative that features both a benzyl group and a furan ring, making it an interesting subject for various chemical studies and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxybenzyl 2-furyl ketone can be achieved through several methods. One common approach involves the acid-catalyzed cyclization of 1,6-dioxo-2,4-dienes in the presence of catalytic amounts of p-toluenesulfonic acid in dichloromethane. This reaction yields a mixture of isomeric furfuryl ketones . Another method involves the radical alkylation of furan derivatives at the α-position with phenacyl iodides in the presence of Fenton’s reagent (H2O2/FeSO4·7H2O) in DMSO .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetoxybenzyl 2-furyl ketone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the carbonyl group can produce 4-acetoxybenzyl 2-furyl alcohol .
Applications De Recherche Scientifique
4-Acetoxybenzyl 2-furyl ketone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Acetoxybenzyl 2-furyl ketone involves its interaction with various molecular targets and pathways. The furan ring and carbonyl group play crucial roles in its reactivity. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates and products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furfuryl aryl ketones: These compounds also contain a furan ring and a carbonyl group, making them structurally similar to 4-Acetoxybenzyl 2-furyl ketone.
Furylacetic acid derivatives: These compounds share the furan ring and are used in similar synthetic applications.
Uniqueness
This compound is unique due to its combination of a benzyl group and a furan ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications .
Propriétés
Numéro CAS |
898766-71-7 |
|---|---|
Formule moléculaire |
C14H12O4 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
[4-[2-(furan-2-yl)-2-oxoethyl]phenyl] acetate |
InChI |
InChI=1S/C14H12O4/c1-10(15)18-12-6-4-11(5-7-12)9-13(16)14-3-2-8-17-14/h2-8H,9H2,1H3 |
Clé InChI |
FQVFHDDLKJCVHP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)CC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


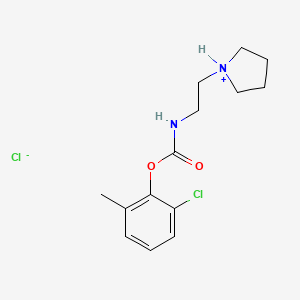
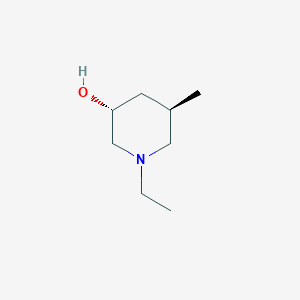
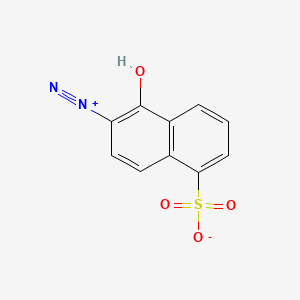
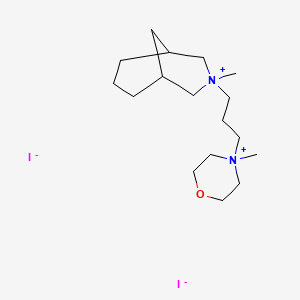
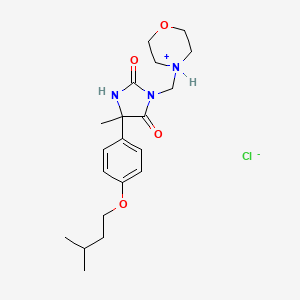
![copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride](/img/structure/B13779655.png)
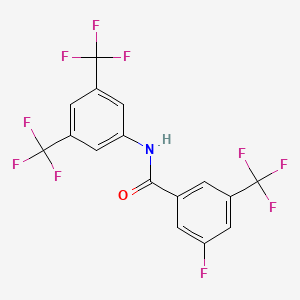

![5-[N-(1-benzylpiperidin-4-yl)-C-methylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B13779675.png)
